2-Hydroxy-1,2-diphenylpropan-1-one
Overview
Description
2-Hydroxy-1,2-diphenylpropan-1-one is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is a hydroxy ketone, characterized by the presence of both hydroxyl and carbonyl functional groups. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,2-diphenylpropan-1-one typically involves the reaction of benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, through an aldol condensation reaction . The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Ethanol or methanol.
Catalyst: Sodium hydroxide or potassium hydroxide.
The reaction proceeds through the formation of an intermediate, which upon dehydration, yields the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1,2-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1,2-diphenylpropan-1,2-dione.
Reduction: The carbonyl group can be reduced to form 2-hydroxy-1,2-diphenylpropan-1-ol.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.
Major Products Formed
Oxidation: 1,2-Diphenylpropan-1,2-dione.
Reduction: 2-Hydroxy-1,2-diphenylpropan-1-ol.
Substitution: 3-Chloro-1,2-diphenylpropan-1-one or 3-Bromo-1,2-diphenylpropan-1-one.
Scientific Research Applications
2-Hydroxy-1,2-diphenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,2-diphenylpropan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. For instance, in catalytic hydrogenation reactions, the compound undergoes reduction to form 2-hydroxy-1,3-diphenylpropan-1-one . The specific pathways and targets depend on the context of its application, such as its use in biological systems or chemical reactions.
Comparison with Similar Compounds
2-Hydroxy-1,2-diphenylpropan-1-one can be compared with other similar compounds, such as:
1,2-Diphenylpropan-1-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxy-1,3-diphenylpropan-1-one: Has an additional hydroxyl group, which can influence its reactivity and applications.
1,3-Diphenylpropan-2-one: Differs in the position of the carbonyl group, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
2-hydroxy-1,2-diphenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-15(17,13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVXVZXROTWKIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322650 | |
Record name | 2-hydroxy-1,2-diphenyl-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5623-26-7 | |
Record name | 2-Hydroxy-1,2-diphenyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5623-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 401759 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS003171508 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401759 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxy-1,2-diphenyl-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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